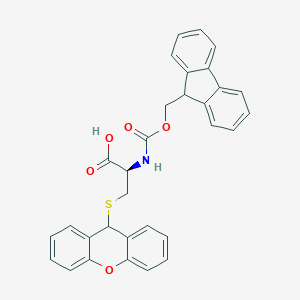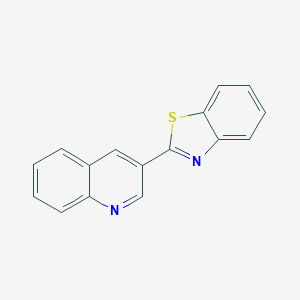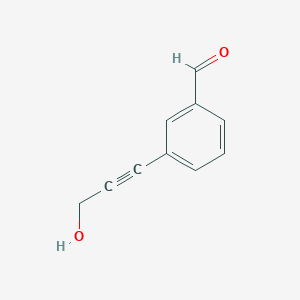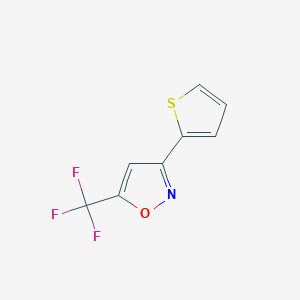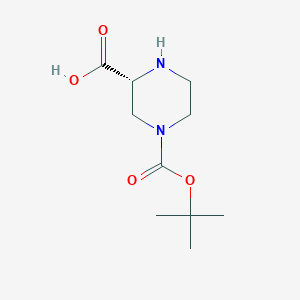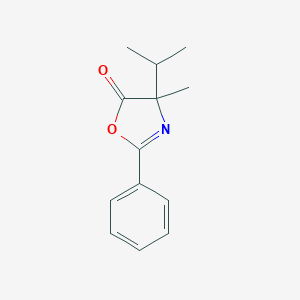
4-Methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one
概要
説明
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is an organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This specific compound is characterized by the presence of a phenyl group, a methyl group, and an isopropyl group attached to the oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2-phenyl-2-oxazoline and isobutyric acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and may be carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The phenyl, methyl, and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl, methyl, or isopropyl moieties.
科学的研究の応用
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
2-Phenyl-4-methyl-4-isopropyloxazole: Lacks the ketone group at the 5-position.
4-Methyl-4-isopropyloxazole-5(4H)-one: Lacks the phenyl group.
2-Phenyl-4-isopropyloxazole-5(4H)-one: Lacks the methyl group.
Uniqueness
2-Phenyl-4-methyl-4-isopropyloxazole-5(4H)-one is unique due to the combination of its phenyl, methyl, and isopropyl groups attached to the oxazole ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
169566-78-3 |
|---|---|
分子式 |
C13H15NO2 |
分子量 |
217.26 g/mol |
IUPAC名 |
4-methyl-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H15NO2/c1-9(2)13(3)12(15)16-11(14-13)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChIキー |
CJJMGKMMPVGELA-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
正規SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)C |
同義語 |
5(4H)-Oxazolone, 4-methyl-4-(1-methylethyl)-2-phenyl- |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
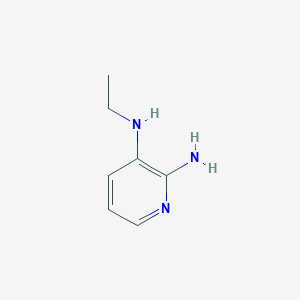
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
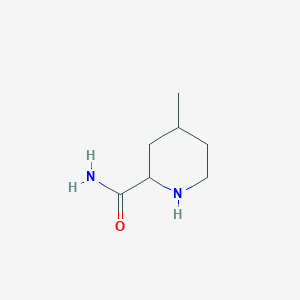
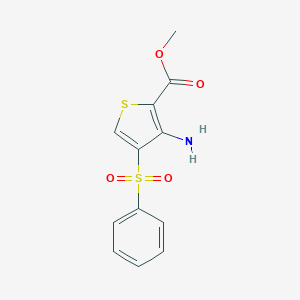
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)

